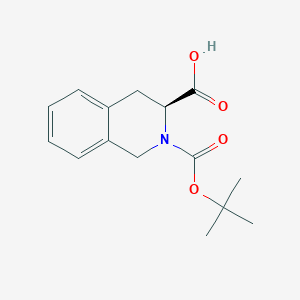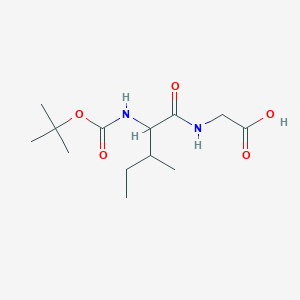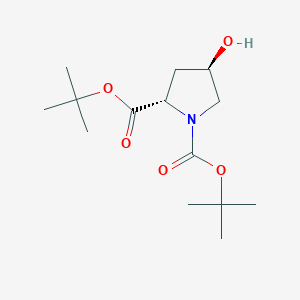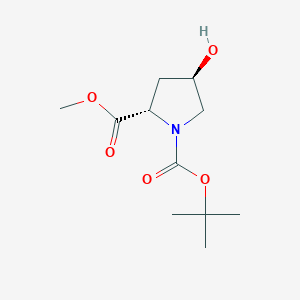
Boc-D-phenylalanine
Übersicht
Beschreibung
Boc-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
Molecular Structure Analysis
The molecular formula of Boc-D-phenylalanine is C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .
Chemical Reactions Analysis
Boc-D-phenylalanine is suitable for Boc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Boc-D-phenylalanine is a white crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, ethanol, and DMF . The melting point is 84-86 °C . The specific optical rotation is [α]20D-22.5 ° -25.5 °(0.5-2.0 mg/ml, ethanol) .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Boc-D-phenylalanine is a key compound used in the synthesis of various organic compounds . It’s a versatile reagent that can be used to introduce the phenylalanine moiety into a larger molecule, which is often crucial for the biological activity of the final product .
Peptide Research
Boc-D-phenylalanine is commonly used in peptide research. The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis. It prevents unwanted peptide bond formation, allowing for the stepwise construction of complex peptides .
Nanotechnology
Boc-D-phenylalanine has been used in the self-assembly of dipeptide nanotubes inside electrospun polymeric fibers . These nanofibers exhibit strong piezoelectric properties when a periodic mechanical force is applied .
Piezoelectric Materials
Dipeptide biomaterials, including Boc-D-phenylalanine, are strong piezoelectric materials that can convert applied mechanical forces into electricity . This property makes them useful in the development of bio-energy sources .
Biocompatible Polymers
Boc-D-phenylalanine has been used in the development of large-scale hybrid electrospun arrays containing nanotubes embedded in biocompatible polymers . These structures can generate voltage, current, and power density, making them suitable for various biomedical applications .
Chelation Therapy
Boc-D-phenylalanine and its derivatives have been studied for their potential use in chelation therapy . They can bind to and remove certain metal ions from the body, which can be beneficial in the treatment of conditions like iron overload .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348469 | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-phenylalanine | |
CAS RN |
18942-49-9 | |
| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Boc-D-Phenylalanine interact with molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine?
A1: Boc-D-Phenylalanine, the D-enantiomer of Boc-L-Phenylalanine, interacts with MIPs designed for Boc-L-Phenylalanine, but with lower affinity. This difference in binding affinity arises from the specific spatial arrangement of binding sites within the MIP, tailored for the L-enantiomer. [, , ] Kinetic studies indicate that the imprinted polymer exhibits a faster adsorption rate for the template molecule (Boc-L-Phenylalanine) compared to the D-enantiomer. [] This preferential binding suggests that the imprinted sites within the polymer are more complementary to the template's configuration, leading to stronger interactions and slower dissociation.
Q2: What is the role of Boc-D-Phenylalanine in studying the selectivity of MIPs?
A2: Boc-D-Phenylalanine serves as a crucial analogue in selectivity studies of molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine. By comparing the binding behavior of both enantiomers, researchers can evaluate the MIP's ability to discriminate between structurally similar molecules. [, ] This discrimination arises from the difference in the strength of molecular interactions, like hydrogen bonding, between the enantiomers and the MIP. [, ] Studies have demonstrated that MIPs preferentially bind Boc-L-Phenylalanine, indicating successful imprinting and enantioselective recognition. [, ]
Q3: How does the mobile phase composition affect the retention behavior of Boc-D-Phenylalanine on MIPs?
A3: The mobile phase composition plays a significant role in the retention behavior of Boc-D-Phenylalanine on MIPs during HPLC analysis. [] Generally, an inverse relationship exists between the hydrogen bonding potential of the mobile phase and the retention time of the D-enantiomer. [] Mobile phases with lower hydrogen bonding capacity lead to stronger interactions between Boc-D-Phenylalanine and the MIP, resulting in increased retention times. This effect highlights the importance of optimizing mobile phase conditions for achieving efficient separation and analysis of enantiomers on MIP stationary phases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



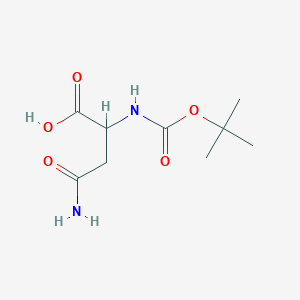
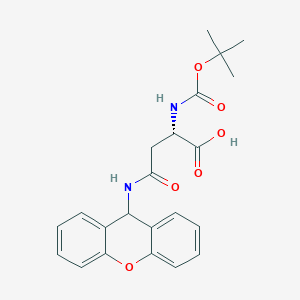
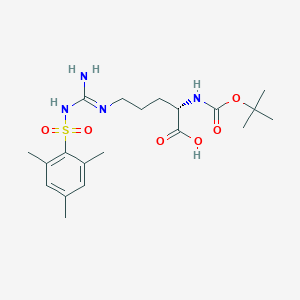
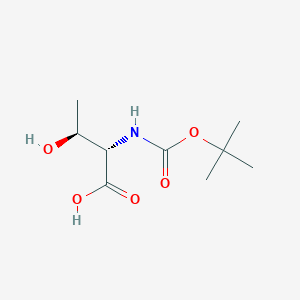
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)



